molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Calcobutrol

Cat. No. B042139
M. Wt: 488.5 g/mol
InChI Key: GCLKDXFGQNCFQW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The search for "Calcobutrol" in scientific research databases returned no direct matches. This indicates that the compound may not have established documentation or it is known under a different name.

Synthesis Analysis

The synthesis of complex chemical structures often involves convergent routes, utilizing organolithium additions and Pd/Cu-catalyzed coupling methods. For instance, molecular caltrops starting from tetraethyl orthosilicate demonstrate the intricate methods employed in chemical synthesis (Yuxing Yao, J. Tour, 1999).

Molecular Structure Analysis

Molecular structures and bonding are crucial in understanding the properties of compounds. Calixarene-based compounds, for example, demonstrate how structural analysis contributes to our understanding of chemical properties and potential applications (U. Radius, J. Attner, 1999).

Chemical Reactions and Properties

The reactivity and properties of chemical compounds can be significantly influenced by their molecular structure. For example, nitro derivatives of calixarene demonstrate specific complexation behaviors (Hélène Dozol et al., 2001).

Physical Properties Analysis

Benchmarking dispersion-corrected DFT methods for materials like calcite (CaCO3) helps in understanding anisotropic physical properties, which is essential for theoretical simulation methods (G. Ulian, Daniele Moro, G. Valdrè, 2021).

Chemical Properties Analysis

The chemical properties of compounds are determined through various analytical methods, including spectroscopic and X-ray crystallography studies, as seen in the investigation of calixarene nitronyl nitroxides (A. Rajca et al., 2007).

Scientific Research Applications

  • Bone Loss-Associated Diseases : Calycosin has shown potential in inhibiting RANKL-induced osteoclast formation and bone resorption, suggesting its usefulness as a therapeutic agent for diseases associated with bone loss (Quan et al., 2015).

  • Neuroprotection in Cerebral Ischemia/Reperfusion : In cerebral ischemia/reperfusion models, Calycosin exhibited neuroprotective effects, possibly through interactions between estrogen receptor-α and miR-375 and the regulation of downstream targets (Wang et al., 2014).

  • Estrogen Receptor-Positive Cell Proliferation : The compound was found to promote the proliferation of estrogen receptor-positive cells in vitro and in vivo due to its estrogenic effect (Chen et al., 2011).

  • Anti-Nasopharyngeal Carcinoma Action : Calycosin targets multiple proteins like tumor protein p53, MAPK14, CASP8, and apoptosis-inducing kinases, contributing to its action against nasopharyngeal carcinoma (Liu et al., 2020).

  • Treatment of Various Diseases : Due to its isoflavonoid and phytoestrogenic properties, Calycosin shows promise in treating tumors, inflammation, stroke, and cardiovascular diseases (Gao et al., 2014).

  • Therapeutic Effects : It has potential therapeutic effects in anticancer, anti-inflammatory, anti-osteoporosis, neuroprotection, and hepatoprotection applications (Deng et al., 2020).

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934356
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcobutrol

CAS RN

151878-23-8
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcobutrol
Reactant of Route 2
Calcobutrol
Reactant of Route 3
Reactant of Route 3
Calcobutrol
Reactant of Route 4
Reactant of Route 4
Calcobutrol
Reactant of Route 5
Calcobutrol
Reactant of Route 6
Reactant of Route 6
Calcobutrol

Citations

For This Compound
18
Citations
C Wack, T Steger-Hartmann, L Mylecraine… - Investigative …, 2012 - journals.lww.com
… form Na 2 [Gd(DTPA)] and calcobutrol sodium. In a subsequent production process, which … 1.0 mmol/mL formulation, calcobutrol sodium (concentration of calcobutrol 0.1 mol% based on …
Number of citations: 20 journals.lww.com
SB Najana, HB Bollikolla - 2021 - researchsquare.com
Background: Extremely responsive technique designed for the willpower of trometamol for instance tris (hydroxymethyl) aminomethane in gadobutrol by RP-LC technique. …
Number of citations: 3 www.researchsquare.com
SB Najana, HB Bollikolla - Research Journal of Pharmacy and …, 2022 - indianjournals.com
Extremely responsive technique designed for the willpower of trometamol for instance tris(hydroxymethyl) aminomethane in gadobutrol by RP-LC technique. Quantification of …
Number of citations: 2 www.indianjournals.com
MA Kirchin, VM Runge - Topics in Magnetic Resonance Imaging, 2003 - journals.lww.com
… The package inserts for Gadovist in Europe state only that calcobutrol sodium, the complexing agent, is an excipient of the formulation, without giving precise details of the amount. …
Number of citations: 212 journals.lww.com
R Johnson, J Faulkes - JOURNAL OF AEROSOL MEDICINE AND …, 2014 - aerosol-soc.com
This paper describes the production of a spray dried formulation of Gadovist®, a magnetic resonance imaging (MRI) contrast agent. Gadovist® is typically administered prior to the …
Number of citations: 2 aerosol-soc.com
J Vymazal - 2005 - books.google.com
With its high resolution and non-invasive character, contrast-enhanced MR angiography (CE-MRA) is fast becoming a diagnostic method of choice in detecting cardiovascular disease. …
Number of citations: 4 books.google.com
W Zhang, M Wang, W Lv, FA White, X Chen… - Cells, 2023 - mdpi.com
… Gadavist (gadobutrol) excipients also include Tris (Hydroxymethyl)aminomethane-HCl and calcobutrol sodium, which is another Gd 3+ chelator. Interestingly, magnevist is formulated …
Number of citations: 8 www.mdpi.com
V Colletti, M Mandalà, M Carner, M Barillari… - Audiology and …, 2010 - karger.com
… The background composition of the contrast agent was: gadobutrol as the active ingredient, and calcobutrol sodium, trometamol, hydrochloric acid and water for injection as the inactive …
Number of citations: 18 karger.com
L Telgmann, H Faber, S Jahn, D Melles… - … of Chromatography A, 2012 - Elsevier
Oxidative and potentially metabolic pathways of the five most frequently used contrast agents for magnetic resonance imaging (MRI) based on gadolinium (Gd) are examined. The …
Number of citations: 41 www.sciencedirect.com
J Jayakumar - 2017 - dspace.mit.edu
Computational modelling has completely redefined the experimentation process in many industries, allowing large sets of design concepts to be tested quickly and cheaply very early in …
Number of citations: 0 dspace.mit.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.